molecular formula C26H29NO4 B6360540 (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid CAS No. 1820571-03-6

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Cat. No.: B6360540
CAS No.: 1820571-03-6
M. Wt: 419.5 g/mol
InChI Key: CRUQGOIDPMKBGN-UUOWRZLLSA-N
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Description

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, a cyclohexyl group, and a pyrrolidine ring. This compound is often used in peptide synthesis due to its unique structural properties, which can influence the conformation and stability of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

    Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the correct stereochemistry.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction: The cyclohexyl and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, to modify the compound’s properties.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclohexyl ring.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the pyrrolidine ring.

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, which can be further utilized in peptide synthesis and other applications.

Scientific Research Applications

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, influencing their conformation and stability.

    Drug Development: The compound is utilized in the design and synthesis of novel drug candidates, particularly in the development of peptide-based therapeutics.

    Protein Engineering: It is employed to modify proteins, enhancing their stability and activity.

    Biocatalysis: The compound is used in biocatalytic processes to synthesize chiral compounds, which are important in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxyproline: Another proline derivative with similar structural features but different functional groups.

    (2S,4R)-4-methylproline: A proline derivative with a methyl group instead of a cyclohexyl group.

Uniqueness

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to its combination of the Fmoc protecting group, cyclohexyl group, and pyrrolidine ring. This unique structure imparts specific conformational and stability properties to peptides and proteins, making it valuable in peptide synthesis and protein engineering.

Properties

IUPAC Name

(2S,4R)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUQGOIDPMKBGN-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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